(5-Chloro-2-(trifluoromethoxy)phenyl)methanamine

Description

Properties

IUPAC Name |

[5-chloro-2-(trifluoromethoxy)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF3NO/c9-6-1-2-7(5(3-6)4-13)14-8(10,11)12/h1-3H,4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDHHWYYMKYZFOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CN)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676445 | |

| Record name | 1-[5-Chloro-2-(trifluoromethoxy)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874821-50-8 | |

| Record name | 1-[5-Chloro-2-(trifluoromethoxy)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(5-Chloro-2-(trifluoromethoxy)phenyl)methanamine molecular weight and formula

An In-Depth Technical Guide to (5-Chloro-2-(trifluoromethoxy)phenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of (5-Chloro-2-(trifluoromethoxy)phenyl)methanamine, a fluorinated aromatic amine of significant interest in medicinal chemistry and drug discovery. This document details its fundamental chemical properties, including its molecular formula and weight, and delves into its synthesis, characterization, and potential applications. The inclusion of trifluoromethoxy and chloro- functional groups imparts unique electronic and lipophilic characteristics, making it a valuable building block for the development of novel therapeutic agents. This guide is intended to serve as a critical resource for researchers and professionals engaged in the design and synthesis of next-generation pharmaceuticals.

Core Molecular Attributes

(5-Chloro-2-(trifluoromethoxy)phenyl)methanamine is a substituted benzylamine derivative. The precise arrangement of its constituent atoms dictates its chemical reactivity and biological activity.

Molecular Formula and Structure

The chemical formula for (5-Chloro-2-(trifluoromethoxy)phenyl)methanamine has been determined to be C₈H₇ClF₃NO .

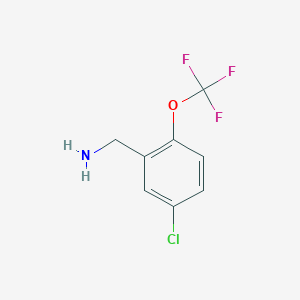

The structure consists of a benzene ring substituted with a chlorine atom at the 5-position, a trifluoromethoxy group at the 2-position, and a methanamine (aminomethyl) group at the 1-position.

Caption: 2D structure of (5-Chloro-2-(trifluoromethoxy)phenyl)methanamine.

Molecular Weight

The molecular weight of this compound is a critical parameter for stoichiometric calculations in synthesis and for analytical characterization.[1]

| Property | Value |

| Molecular Weight | 225.596 g/mol |

| Exact Mass | 225.01700 Da |

Physicochemical and Pharmacokinetic Profile

The trifluoromethoxy and chloro- substituents significantly influence the physicochemical properties of the molecule, which in turn are predictive of its pharmacokinetic behavior.

Computed Properties

Several key descriptors have been computationally derived to predict the behavior of this compound in biological systems.[1]

| Descriptor | Value | Significance in Drug Design |

| XLogP3 | 3.3976 | Indicates high lipophilicity, suggesting good membrane permeability but potentially lower aqueous solubility. The trifluoromethoxy group is known to enhance lipophilicity.[2] |

| Topological Polar Surface Area (TPSA) | 35.2 Ų | Suggests good potential for oral bioavailability and blood-brain barrier penetration. |

| Hydrogen Bond Donor Count | 1 | The primary amine group can act as a hydrogen bond donor, which is crucial for target binding interactions. |

| Hydrogen Bond Acceptor Count | 5 | The nitrogen, oxygen, and fluorine atoms can act as hydrogen bond acceptors, providing multiple points for interaction with biological targets. |

| Rotatable Bond Count | 2 | Low number of rotatable bonds suggests a relatively rigid conformation, which can be advantageous for binding affinity and selectivity. |

The Role of Fluorine Moieties in Drug Design

The incorporation of trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups is a well-established strategy in modern medicinal chemistry.[3][4] These groups can profoundly impact a molecule's:

-

Metabolic Stability: The strong carbon-fluorine bond is resistant to enzymatic degradation, often leading to an improved pharmacokinetic profile and longer half-life.[2]

-

Lipophilicity: Fluorine substitution generally increases lipophilicity, which can enhance membrane permeability and cell uptake.[2][3]

-

Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets, potentially increasing binding affinity and potency.

-

pKa Modulation: The electron-withdrawing nature of these groups can alter the pKa of nearby functionalities, influencing ionization state at physiological pH.[3]

Synthesis and Manufacturing

The synthesis of (5-Chloro-2-(trifluoromethoxy)phenyl)methanamine typically involves a multi-step process starting from commercially available precursors. While specific proprietary methods may vary, a general synthetic approach can be outlined.

Retrosynthetic Analysis

A plausible retrosynthetic pathway involves the reduction of a corresponding nitrile or the reductive amination of an aldehyde.

Sources

An In-Depth Technical Guide to the ¹³C NMR Analysis of (5-Chloro-2-(trifluoromethoxy)phenyl)methanamine

Executive Summary

This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of (5-Chloro-2-(trifluoromethoxy)phenyl)methanamine, a compound of interest in contemporary drug discovery and development. We delve into the foundational principles governing the chemical shifts and coupling constants in this polysubstituted aromatic system, detailing the profound influence of the chloro, trifluoromethoxy, and methanamine substituents. This document outlines a robust, self-validating experimental protocol for acquiring high-fidelity ¹³C NMR data and presents a detailed interpretation of the expected spectrum. By explaining the causality behind experimental choices and spectral features, this guide serves as a practical resource for researchers, scientists, and drug development professionals seeking to ensure the structural integrity and purity of this and structurally related compounds.

Introduction: The Structural Significance of (5-Chloro-2-(trifluoromethoxy)phenyl)methanamine

(5-Chloro-2-(trifluoromethoxy)phenyl)methanamine is a highly functionalized aromatic amine. The incorporation of a trifluoromethoxy (-OCF₃) group is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The chlorine atom and the benzylamine moiety further modulate the electronic and steric properties of the molecule, making precise structural elucidation paramount. ¹³C NMR spectroscopy is an indispensable tool for confirming the substitution pattern of the aromatic ring and verifying the integrity of the key functional groups. An unambiguous assignment of all carbon signals is critical for quality control, reaction monitoring, and regulatory submissions.

Fundamental Principles: Decoding the ¹³C Spectrum

The ¹³C NMR spectrum of (5-Chloro-2-(trifluoromethoxy)phenyl)methanamine is defined by the interplay of its three substituents on the benzene ring. Each substituent exerts distinct electronic effects (inductive and resonance) that shield or deshield the various carbon nuclei, leading to a predictable, yet complex, pattern of chemical shifts (δ).

-

Trifluoromethoxy (-OCF₃) Group: This group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms.[1] It significantly deshields the carbon to which it is attached (C2). A key feature of the -OCF₃ group is the coupling between the ¹³C and ¹⁹F nuclei. The carbon of the CF₃ group itself will appear as a quartet due to one-bond coupling (¹JCF), typically with a large coupling constant of around 250-260 Hz.[2] The aromatic carbon directly bonded to the -OCF₃ group (C2) will also exhibit a smaller quartet splitting due to two-bond coupling (²JCF). Long-range couplings to other carbons on the ring (³JCF and ⁴JCF) are also possible, though often smaller.[3]

-

Chloro (-Cl) Group: As an electronegative halogen, chlorine exerts a strong electron-withdrawing inductive effect, deshielding the carbon it is bonded to (C5). It also has a weak electron-donating resonance effect due to its lone pairs.

-

Methanamine (-CH₂NH₂) Group: The aminomethyl group has a more complex influence. The nitrogen atom is electron-withdrawing, which would typically deshield the attached methylene carbon (-CH₂). The -CH₂ group itself is weakly electron-donating towards the aromatic ring. The chemical shift of this benzylic carbon is sensitive to the substitution pattern on the ring.

Due to the lack of symmetry in the molecule, all six aromatic carbons are expected to be chemically non-equivalent and should produce distinct signals in the ¹³C NMR spectrum.[4]

Experimental Protocol: A Self-Validating Approach to Data Acquisition

Acquiring a high-quality, interpretable ¹³C NMR spectrum requires careful attention to the experimental setup. The following protocol is designed to yield reliable and reproducible results.

Sample Preparation

-

Analyte: Weigh approximately 20-50 mg of (5-Chloro-2-(trifluoromethoxy)phenyl)methanamine.

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for amines as it can minimize peak broadening associated with proton exchange of the -NH₂ group.[5] Deuterated chloroform (CDCl₃) is also commonly used.

-

Dissolution: Dissolve the analyte in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Referencing: Tetramethylsilane (TMS) is typically used as an internal reference standard (δ = 0.0 ppm).

NMR Spectrometer Setup (Illustrative for a 400 MHz Instrument)

-

Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Experiment: A standard proton-decoupled ¹³C experiment (zgpg30 or similar).

-

Pulse Width: A 30° pulse angle is recommended to allow for faster repetition rates without saturating the quaternary carbons, which often have longer relaxation times.[6]

-

Spectral Width: Set to approximately 240 ppm to encompass the full range of expected carbon chemical shifts.

-

Acquisition Time (AQ): At least 2-3 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): A delay of 2 seconds is a reasonable starting point. For truly quantitative results, a longer delay of at least five times the longest T₁ relaxation time is necessary.[7]

-

Number of Scans (NS): Accumulate a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

-

-

Advanced Experiments (Optional but Recommended):

-

DEPT-135: A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is highly recommended. This technique distinguishes between different types of carbon atoms based on the number of attached protons. CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed in a DEPT-135 spectrum.[8]

-

The overall workflow for this analysis can be visualized as follows:

Caption: C-F Coupling in the -OCF₃ Group.

Conclusion: Synthesizing Data into Structural Confirmation

The comprehensive ¹³C NMR analysis, including a standard proton-decoupled spectrum and a DEPT-135 experiment, provides a powerful and definitive method for the structural elucidation of (5-Chloro-2-(trifluoromethoxy)phenyl)methanamine. The observation of eight distinct carbon signals, with specific chemical shifts, multiplicities, and DEPT-135 phasing, allows for the unambiguous confirmation of the molecular structure. The characteristic quartet of the -CF₃ carbon and the further quartet of the C2 carbon are particularly diagnostic. This detailed analytical approach ensures the identity and purity of the compound, which is a critical requirement in the rigorous environment of pharmaceutical research and development.

References

-

Doddrell, D., et al. (1976). ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on¹³C–¹⁹F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412. Available at: [Link]

-

Schaefer, T., et al. (1991). Long-range ¹H,¹⁹F and ¹³C,¹⁹F coupling constants and molecular orbital computations as indicators of the conformation of the trifluoromethoxy group in C₆H₅OCF₃ and 4-F-C₆H₄OCF₃. Canadian Journal of Chemistry, 69(6), 1047-1052. Available at: [Link]

-

Chemistry LibreTexts. (2024). 13.11: DEPT ¹³C NMR Spectroscopy. Available at: [Link]

-

Nanalysis. (2015). DEPT: A tool for 13C peak assignments. Available at: [Link]

-

Li, Y., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (107), 53579. Available at: [Link]

-

Pearson. (2023). How might you use 13C NMR spectroscopy to differentiate between ortho, meta, and para disubstituted benzene rings? Available at: [Link]

-

O'Neil, C. R., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(13), 5359-5368. Available at: [Link]

-

JoVE. (2025). NMR Spectroscopy Of Amines. Available at: [Link]

-

University of Notre Dame. (2022). Organic Structure Elucidation Workbook. Available at: [Link]

-

Magritek. (n.d.). Quantification of single components in complex mixtures by 13C NMR. Available at: [Link]

-

Royal Society of Chemistry. (2011). Supporting Information for Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids. Available at: [Link]

-

University of Calgary. (n.d.). Quantitative NMR Spectroscopy. Available at: [Link]

-

University of Wisconsin-Madison. (n.d.). Typical C-13 NMR Chemical shifts. Available at: [Link]

-

Royal Society of Chemistry. (2018). Acquiring 1H and 13C Spectra. In Structure Elucidation in Organic Chemistry. Available at: [Link]

-

CEITEC. (n.d.). 13C NMR (carbon nuclear magnetic resonance). Available at: [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Available at: [Link]

-

Zhang, L., et al. (2014). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Magnetic Resonance in Chemistry, 52(4), 143-149. Available at: [Link]

-

Meanwell, N. A. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Journal of Medicinal Chemistry, 66(15), 10195-10242. Available at: [Link]

-

Lee, J., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20297. Available at: [Link]

-

Royal Society of Chemistry. (2016). Supporting information: Catalytic oxidative coupling of benzylamines to imines under N2 environment. Available at: [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. 4-(三氟甲氧基)苄胺 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-Chloro-2-nitroanisole(89-21-4) 13C NMR spectrum [chemicalbook.com]

- 6. 4-(三氟甲氧基)苯甲醚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 4-(Trifluoromethoxy)anisole(710-18-9) 13C NMR spectrum [chemicalbook.com]

- 8. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Potential of (5-Chloro-2-(trifluoromethoxy)phenyl)methanamine: A Technical Guide for Drug Discovery and Chemical Biology

This technical guide provides a comprehensive overview of (5-Chloro-2-(trifluoromethoxy)phenyl)methanamine, a fluorinated benzylamine derivative with significant potential in medicinal chemistry and chemical biology. While this specific molecule is a relatively underexplored chemical entity, its structural motifs—a chlorinated phenyl ring, a trifluoromethoxy group, and a benzylamine moiety—suggest a range of promising research applications. This document is intended for researchers, scientists, and drug development professionals interested in leveraging this compound for the discovery of novel therapeutic agents and chemical probes. We will explore its physicochemical properties, propose a robust synthetic route, and detail potential applications in central nervous system (CNS) disorders and oncology, complete with actionable experimental protocols.

The Molecule: Physicochemical Properties and Structural Rationale

(5-Chloro-2-(trifluoromethoxy)phenyl)methanamine is a primary amine with a molecular structure that combines several key features known to impart favorable pharmacological properties. The trifluoromethoxy (-OCF3) group is a bioisostere of the methoxy group but with significantly different electronic properties. It is highly lipophilic and metabolically stable, which can enhance a molecule's ability to cross cellular membranes, including the blood-brain barrier, and resist degradation by metabolic enzymes.[1][2][3] The chlorine atom and the trifluoromethoxy group are both electron-withdrawing, which can influence the pKa of the amine and its interactions with biological targets.

Table 1: Physicochemical Properties of (5-Chloro-2-(trifluoromethoxy)phenyl)methanamine and Related Precursors

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| 5-Chloro-2-(trifluoromethoxy)benzaldehyde | C8H4ClF3O | 224.56 | Precursor for synthesis |

| (5-Chloro-2-(trifluoromethoxy)phenyl)methanamine | C8H7ClF3NO | 225.59 | Primary amine, potential for further derivatization |

Proposed Synthesis: A Practical Approach

A plausible and efficient synthesis of (5-Chloro-2-(trifluoromethoxy)phenyl)methanamine can be achieved via a two-step process starting from the commercially available 5-chloro-2-hydroxybenzaldehyde. The key transformation is a reductive amination of the corresponding benzaldehyde.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 5-Chloro-2-(trifluoromethoxy)benzaldehyde

This step would involve the trifluoromethoxylation of 5-chloro-2-hydroxybenzaldehyde. While various methods exist for this transformation, a common approach involves the use of a trifluoromethylating agent in the presence of a suitable catalyst.

Step 2: Reductive Amination to Yield (5-Chloro-2-(trifluoromethoxy)phenyl)methanamine

Reductive amination is a robust and widely used method for the synthesis of amines from carbonyl compounds.[4][5]

-

Reaction Setup: In a round-bottom flask, dissolve 5-Chloro-2-(trifluoromethoxy)benzaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane.

-

Amine Source: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (excess).

-

Reducing Agent: Add a reducing agent. Sodium borohydride is a common and effective choice. For improved selectivity and milder reaction conditions, sodium triacetoxyborohydride can be used.[6]

-

Reaction Conditions: Stir the reaction mixture at room temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield the desired (5-Chloro-2-(trifluoromethoxy)phenyl)methanamine.

Caption: Proposed synthetic workflow for (5-Chloro-2-(trifluoromethoxy)phenyl)methanamine.

Potential Research Applications in CNS Disorders

The structural similarity of (5-Chloro-2-(trifluoromethoxy)phenyl)methanamine to known monoamine transporter ligands suggests its potential as a modulator of these important neurological targets. The trifluoromethoxy group can enhance blood-brain barrier penetration, making it an attractive scaffold for CNS-active compounds.

Monoamine Transporter Inhibition

The serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET) are key regulators of neurotransmission and are targets for many antidepressant and psychostimulant drugs.

Experimental Protocol: Monoamine Transporter Uptake Inhibition Assay

This protocol describes a common method using radiolabeled substrates to determine the inhibitory activity of a compound on monoamine transporters expressed in cultured cells.[1][7][8][9][10][11][12][13]

-

Cell Culture: Maintain cell lines stably expressing human SERT, DAT, or NET (e.g., HEK293 or CHO cells) in appropriate culture medium.

-

Assay Preparation: Seed the cells into 96-well plates and allow them to reach confluency.

-

Compound Preparation: Prepare a stock solution of (5-Chloro-2-(trifluoromethoxy)phenyl)methanamine in DMSO and perform serial dilutions to obtain a range of test concentrations.

-

Uptake Assay:

-

Wash the cells with a suitable buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Pre-incubate the cells with the test compound or vehicle control for a specified time (e.g., 10-20 minutes) at 37°C.

-

Initiate the uptake by adding a mixture of a radiolabeled substrate (e.g., [3H]serotonin for SERT, [3H]dopamine for DAT) and a low concentration of the corresponding unlabeled substrate.

-

Incubate for a short period (e.g., 5-15 minutes) to measure the initial rate of transport.

-

Terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

-

Detection: Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

-

Data Analysis: Determine the concentration of the compound that inhibits 50% of the specific uptake (IC50) by non-linear regression analysis.

Caption: Workflow for monoamine transporter uptake inhibition assay.

Potential Research Applications in Oncology

The presence of trifluoromethyl and trifluoromethoxy groups is a common feature in many anti-cancer drugs.[14] These groups can enhance binding affinity to target proteins and improve the pharmacokinetic profile of the drug.

Antiproliferative Activity Screening

A primary step in assessing the anticancer potential of a new compound is to screen it against a panel of human cancer cell lines to determine its antiproliferative activity. The NCI-60 human tumor cell line screen is a well-established platform for such evaluations.[15][16][17][18][19]

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cell proliferation and cytotoxicity.[14][20][21][22]

-

Cell Plating: Seed a panel of human cancer cell lines (e.g., from the NCI-60 panel) into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of (5-Chloro-2-(trifluoromethoxy)phenyl)methanamine for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the concentration of the compound that inhibits 50% of cell growth (GI50).

Table 2: Representative NCI-60 Cancer Cell Lines for Screening

| Tissue of Origin | Cell Line |

| Leukemia | CCRF-CEM |

| Melanoma | SK-MEL-5 |

| Lung | NCI-H460 |

| Colon | HCT-116 |

| Brain | SF-268 |

| Ovary | OVCAR-3 |

| Breast | MCF7 |

| Prostate | PC-3 |

| Kidney | 786-0 |

Conclusion and Future Perspectives

(5-Chloro-2-(trifluoromethoxy)phenyl)methanamine is a promising, yet understudied, chemical scaffold. Based on the known properties of its constituent functional groups, it warrants investigation for its potential as a modulator of CNS targets, such as monoamine transporters, and as an antiproliferative agent in oncology. The synthetic and screening protocols provided in this guide offer a clear path for researchers to begin exploring the biological activities of this compound. Future work should focus on the synthesis and in vitro evaluation of this molecule, followed by structure-activity relationship (SAR) studies to optimize its potency and selectivity for specific biological targets.

References

- Yajima, T., et al. (2022). A direct and efficient palladium-catalyzed reductive coupling of nitroarenes with phenols provides various N-cyclohexylaniline derivatives in good yields using safe and inexpensive sodium formate as the hydrogen donor. The Journal of Organic Chemistry, 87(13), 8458-8468.

- National Cancer Institute. (2025). NCI-60 Human Tumor Cell Line Screen. Developmental Therapeutics Program.

- Abcam. (n.d.). MTT assay protocol.

- Sigma-Aldrich. 2-Chloro-5-(trifluoromethyl)benzaldehyde.

- Patel, K., & Patel, N. (2016). Synthesis, characterization and biological screening of novel N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. Journal of Chemical and Pharmaceutical Research, 8(8), 849-855.

- Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 79, 12.17.1–12.17.21.

- van der Vliet, A., et al. (2021). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 93(32), 11139–11147.

- Wu, Y., et al. (2019). Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. Journal of Medicinal Chemistry, 62(13), 6083–6101.

- Lead Sciences. 5-Chloro-2-(trifluoromethyl)benzaldehyde.

- Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen.

- ATCC.

- Rothman, R. B., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of neuroscience methods, 300, 107–114.

- F1000Research. (2023). MTT (Assay protocol).

- Current Protocols in Pharmacology. (2017).

- Cenmed Enterprises. 2-(Trifluoromethoxy)Benzaldehyde 96%.

- BioIVT. SERT Transporter Assay.

- Calcio, G. A., et al. (2019). Microwave-Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium-Based Heterogeneous Catalysts. ChemistrySelect, 4(4), 1339-1344.

- Norecopa. (2019). NCI-60 Human Tumor Cell Lines Screen.

- Aggarwal, S., & Mortensen, O. V. (2017).

- Wikipedia.

- bioRxiv. (2022).

- Kirsch, P. (2018). Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow. Beilstein Journal of Organic Chemistry, 14, 2194-2201.

- Monks, A., et al. (2023). The NCI-60 Human Tumor Cell Line Screen: A Catalyst for Progressive Evolution of Models for Discovery and Development of Cancer Drugs. Cancer Research, 83(19), 3183–3186.

- J. Med. Chem. (2023).

- Horton, T. (n.d.). MTT Cell Assay Protocol.

- National Center for Biotechnology Inform

- Green Chemistry. (2013).

- Hyma Synthesis Pvt. Ltd. (n.d.).

- National Cancer Institute. NCI-60 Screening Methodology.

- TW. DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay.

- Sucic, S., et al. (2016). A mechanism of uncompetitive inhibition of the serotonin transporter. eLife, 5, e13253.

- Molecular Devices. Neurotransmitter Transporter Assay Kit.

- ACS Omega. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)

- Google Patents. Synthetic method of 2-trifluoromethyl benzamide.

- PubMed. (2023).

Sources

- 1. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. rsc.org [rsc.org]

- 7. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bioivt.com [bioivt.com]

- 10. researchgate.net [researchgate.net]

- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 12. A mechanism of uncompetitive inhibition of the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]

- 14. MTT (Assay protocol [protocols.io]

- 15. dctd.cancer.gov [dctd.cancer.gov]

- 16. The NCI60 human tumour cell line anticancer drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. NCI-60 Human Tumor Cell Lines Screen [norecopa.no]

- 18. aacrjournals.org [aacrjournals.org]

- 19. dctd.cancer.gov [dctd.cancer.gov]

- 20. atcc.org [atcc.org]

- 21. texaschildrens.org [texaschildrens.org]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of (5-Chloro-2-(trifluoromethoxy)phenyl)methanamine in Compound Library Synthesis

Introduction: Strategic Incorporation of a Privileged Scaffold Element

In the landscape of modern drug discovery, the strategic selection of building blocks for compound library synthesis is paramount to achieving desired physicochemical and pharmacological profiles. (5-Chloro-2-(trifluoromethoxy)phenyl)methanamine emerges as a scaffold of significant interest due to the unique electronic properties conferred by its substituents. The trifluoromethoxy (-OCF₃) group, a bioisostere of the methoxy group, offers enhanced metabolic stability and increased lipophilicity, which can improve membrane permeability and oral bioavailability of drug candidates.[1][2][3] Concurrently, the chloro substituent provides an additional point for modulating electronic properties and can engage in halogen bonding, a valuable interaction in rational drug design. This application note provides a comprehensive guide for the effective utilization of (5-Chloro-2-(trifluoromethoxy)phenyl)methanamine in the generation of diverse compound libraries through robust and scalable synthetic protocols.

Physicochemical Properties and Safety Considerations

A foundational understanding of the starting material's properties is crucial for successful reaction optimization and safe handling.

| Property | Value | Source |

| Molecular Formula | C₈H₇ClF₃NO | PubChem CID: 2777251[1] |

| Molecular Weight | 225.59 g/mol | PubChem CID: 2777251[1] |

| XLogP3 | 2.8 | PubChem CID: 2777251[1] |

| Hydrogen Bond Donor Count | 1 | PubChem CID: 2777251[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem CID: 2777251[1] |

Safety Profile: (5-Chloro-2-(trifluoromethoxy)phenyl)methanamine is classified as a corrosive substance that can cause severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.

Core Synthetic Strategies for Library Elaboration

The primary amine functionality of (5-Chloro-2-(trifluoromethoxy)phenyl)methanamine serves as a versatile handle for a variety of chemical transformations suitable for parallel synthesis and library generation. The following sections detail protocols for three key reactions: amide bond formation, reductive amination, and urea synthesis.

Diagram: Core Synthetic Pathways

Caption: Key synthetic routes for library generation.

Protocol 1: Parallel Amide Bond Formation

Amide coupling is a cornerstone of medicinal chemistry, providing a stable and synthetically accessible linkage.[4] This protocol is optimized for the parallel synthesis of an amide library from a diverse set of carboxylic acids.

Rationale for Reagent Selection:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient and widely used coupling reagent that minimizes racemization and is effective even with sterically hindered or electron-deficient coupling partners.

-

DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base used to scavenge the acid formed during the reaction, driving the equilibrium towards product formation without competing in the coupling reaction.

-

DMF (Dimethylformamide): An excellent polar aprotic solvent that solubilizes a wide range of reactants and reagents.

Experimental Protocol

-

Preparation of Stock Solutions:

-

Prepare a 0.5 M solution of (5-Chloro-2-(trifluoromethoxy)phenyl)methanamine in anhydrous DMF.

-

Prepare a 0.5 M solution of HATU in anhydrous DMF.

-

Prepare a 1.0 M solution of DIPEA in anhydrous DMF.

-

In an array of reaction vials (e.g., 96-well plate format), dispense 1.0 equivalent of each unique carboxylic acid.

-

-

Reaction Assembly:

-

To each reaction vial containing a carboxylic acid, add 1.1 equivalents of the (5-Chloro-2-(trifluoromethoxy)phenyl)methanamine stock solution.

-

Add 1.2 equivalents of the HATU stock solution to each vial.

-

Initiate the reaction by adding 2.5 equivalents of the DIPEA stock solution to each vial.

-

-

Reaction and Work-up:

-

Seal the reaction plate and agitate at room temperature for 12-16 hours.

-

Upon completion (monitored by LC-MS), quench the reactions by adding an equal volume of saturated aqueous sodium bicarbonate solution.

-

Extract the products with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the resulting amide library using parallel purification techniques such as mass-directed automated preparative HPLC.

-

Diagram: Amide Synthesis Workflow

Caption: Workflow for parallel amide synthesis.

Protocol 2: Reductive Amination for Secondary Amine Libraries

Reductive amination is a highly versatile method for forming C-N bonds and is a key strategy for accessing secondary amine libraries.[5]

Rationale for Reagent Selection:

-

Sodium Triacetoxyborohydride (STAB): A mild and selective reducing agent that preferentially reduces the in situ formed iminium ion over the starting aldehyde, minimizing the formation of alcohol byproducts.

-

1,2-Dichloroethane (DCE): An effective solvent for reductive amination reactions that often provides faster reaction rates compared to other solvents like THF.

-

Acetic Acid (optional): Can be used as a catalyst, particularly for reactions involving less reactive ketones.

Experimental Protocol

-

Reaction Setup:

-

In an array of reaction vials, dispense 1.0 equivalent of each unique aldehyde or ketone.

-

To each vial, add 1.05 equivalents of (5-Chloro-2-(trifluoromethoxy)phenyl)methanamine.

-

Add anhydrous 1,2-dichloroethane (DCE) to achieve a final concentration of 0.2 M.

-

-

Reaction Execution:

-

Agitate the mixtures at room temperature for 30-60 minutes to facilitate imine formation.

-

Add 1.5 equivalents of sodium triacetoxyborohydride to each vial.

-

Seal the reaction plate and continue to agitate at room temperature for 18-24 hours.

-

-

Work-up and Isolation:

-

Quench the reactions by the slow addition of saturated aqueous sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

-

Purification:

-

Purify the crude secondary amines via parallel flash chromatography or preparative HPLC.

-

Diagram: Reductive Amination Logic

Caption: Logical flow of the reductive amination process.

Protocol 3: Synthesis of Substituted Ureas

Urea moieties are prevalent in many biologically active molecules due to their ability to act as hydrogen bond donors and acceptors. This protocol describes a straightforward method for the synthesis of a urea library.[6]

Rationale for Reagent Selection:

-

Isocyanates: Highly reactive electrophiles that readily react with primary amines to form ureas without the need for a coupling agent or catalyst.

-

Anhydrous THF (Tetrahydrofuran): A suitable aprotic solvent that is unreactive towards isocyanates.

Experimental Protocol

-

Preparation of Amine Solution:

-

Prepare a 0.5 M solution of (5-Chloro-2-(trifluoromethoxy)phenyl)methanamine in anhydrous THF.

-

-

Reaction in Parallel:

-

In an array of reaction vials, dispense 1.0 equivalent of each unique isocyanate.

-

To each vial, add 1.0 equivalent of the (5-Chloro-2-(trifluoromethoxy)phenyl)methanamine stock solution at 0 °C (ice bath).

-

Allow the reactions to warm to room temperature and agitate for 2-4 hours.

-

-

Product Isolation:

-

Monitor the reactions for the consumption of the starting amine by LC-MS.

-

Upon completion, concentrate the reaction mixtures under reduced pressure.

-

Triturate the residue with diethyl ether or a hexane/ethyl acetate mixture to induce precipitation of the urea product.

-

Isolate the solid products by filtration and wash with cold solvent.

-

Expected Outcomes and Characterization

The protocols described above are expected to yield a diverse range of amide, secondary amine, and urea derivatives with the core (5-Chloro-2-(trifluoromethoxy)phenyl)methyl moiety. The success of these reactions can be readily assessed using high-throughput techniques.

| Library Type | Expected Yield Range | Primary Characterization |

| Amides | 50-90% | LC-MS, ¹H NMR |

| Secondary Amines | 40-85% | LC-MS, ¹H NMR |

| Ureas | 60-95% | LC-MS, ¹H NMR, IR |

Conclusion

(5-Chloro-2-(trifluoromethoxy)phenyl)methanamine is a valuable and versatile building block for the synthesis of compound libraries in drug discovery. The presence of the trifluoromethoxy and chloro groups offers strategic advantages for modulating the properties of the final compounds. The robust protocols for amide bond formation, reductive amination, and urea synthesis provided herein can be readily implemented in a high-throughput format to generate diverse libraries for biological screening. The adaptability of these methods allows for the incorporation of a wide range of commercially available carboxylic acids, aldehydes, ketones, and isocyanates, enabling a broad exploration of chemical space around this privileged scaffold.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2777251, (2-(Trifluoromethoxy)phenyl)methanamine. Retrieved January 24, 2026 from [Link].

-

Han, J., et al. (2011). An efficient synthesis of amides from alcohols and azides catalyzed by a bifunctional catalyst Au/DNA under mild conditions. Chemical Communications, 47(38), 10731-10733. [Link]

-

Moura, J. L., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5474. [Link]

-

Xiao, Y., et al. (2000). Liquid-phase parallel synthesis of ureas. Journal of Combinatorial Chemistry, 2(3), 193-196. [Link]

-

Liu, J., et al. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. eScholarship, University of California. [Link]

-

Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319. [Link]

-

Abdelaziz, A. M., et al. (2015). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. Medicinal chemistry, 5(5), 253-260. [Link]

-

Zhang, Z., et al. (2020). Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation. Nature communications, 11(1), 1-9. [Link]

-

De Luca, L. (2016). A rapid, facile, and efficient mechanochemical synthesis of amides and dipeptides using 2,4,6-trichloro-1,3,5-triazine and PPh3. Beilstein journal of organic chemistry, 12, 1245-1253. [Link]

Sources

- 1. (2-(Trifluoromethoxy)phenyl)methanamine | C8H8F3NO | CID 2777251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Liquid-phase parallel synthesis of ureas - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of (5-Chloro-2-(trifluoromethoxy)phenyl)methanamine

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (5-Chloro-2-(trifluoromethoxy)phenyl)methanamine. As a critical building block in various research and development pipelines, achieving a high yield and purity of this compound is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to (5-Chloro-2-(trifluoromethoxy)phenyl)methanamine?

The most prevalent and industrially scalable method is the reductive amination of the corresponding aldehyde, 5-Chloro-2-(trifluoromethoxy)benzaldehyde.[1] This two-step, one-pot process involves the initial formation of an imine by reacting the aldehyde with an amine source (like ammonia), followed by in-situ reduction to the desired primary amine. This approach is favored for its efficiency and generally good yields.

Q2: What are the most critical parameters that influence the yield and purity of the final product?

There are three pillars to a successful synthesis:

-

Purity of the Starting Aldehyde: The synthesis of 5-Chloro-2-(trifluoromethoxy)benzaldehyde is the foundation of the entire process. Impurities in this starting material will carry through and complicate the purification of the final amine.

-

Choice of Reducing Agent: The selection of the hydride source is critical. The ideal agent should selectively reduce the C=N bond of the imine intermediate much faster than it reduces the C=O bond of the starting aldehyde.[2]

-

Reaction Conditions: Control of pH, temperature, solvent, and stoichiometry is essential to drive the imine formation equilibrium and prevent side reactions.

Q3: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most straightforward method. A typical mobile phase would be a mixture of ethyl acetate and hexanes. You should be able to visualize the consumption of the starting aldehyde (a UV-active spot) and the appearance of the amine product (which may require staining, e.g., with ninhydrin, for visualization). For more quantitative analysis, HPLC or GC-MS are recommended.

Q4: What are the most common impurities I should expect?

The primary impurities to anticipate are:

-

(5-Chloro-2-(trifluoromethoxy)phenyl)methanol: Formed by the reduction of the starting aldehyde.

-

Bis((5-chloro-2-(trifluoromethoxy)phenyl)methyl)amine: A secondary amine resulting from the product amine reacting with another molecule of the starting aldehyde (over-alkylation).

-

Unreacted 5-Chloro-2-(trifluoromethoxy)benzaldehyde: Resulting from an incomplete reaction.

Troubleshooting Guide: From Low Yield to Purification Woes

This section addresses specific problems you may encounter during the synthesis.

Problem Area 1: Low Conversion of Starting Aldehyde

Q: My reaction has stalled, and I'm recovering a large amount of unreacted 5-Chloro-2-(trifluoromethoxy)benzaldehyde. What went wrong?

This is a common issue that typically points to a problem with imine formation, the first step of the reaction.

Causality & Solutions:

-

Inefficient Imine Formation: The reaction between an aldehyde and ammonia (or an amine) to form an imine is an equilibrium process that generates water.[1] If this water is not removed or if the conditions do not favor the imine, the equilibrium will lie on the side of the starting materials.

-

Solution 1: pH Adjustment. The reaction is often catalyzed by mild acid.[3] If the medium is too neutral or basic, imine formation is slow. If it's too acidic, the amine source will be protonated and non-nucleophilic. For reagents like sodium cyanoborohydride, a pH of 5-6 is often optimal. Acetic acid can be used as a catalyst.[4]

-

Solution 2: Water Removal. While not always necessary for one-pot reductive aminations, if conversion is a persistent issue, the use of a dehydrating agent like magnesium sulfate (MgSO₄) or molecular sieves can be employed in a two-step process to drive the imine formation to completion before adding the reducing agent.

-

-

Inactive Reducing Agent: The hydride reagent may have degraded.

-

Solution: Use a fresh bottle of the reducing agent. Borohydride reagents, in particular, can decompose upon exposure to moisture.

-

-

Low Temperature: While many reductive aminations proceed well at room temperature, some systems require gentle heating to facilitate imine formation.

-

Solution: Try running the reaction at a slightly elevated temperature, such as 40-50 °C, while monitoring for potential side product formation.

-

Problem Area 2: Significant Byproduct Formation

Q: My main impurity is the alcohol, (5-Chloro-2-(trifluoromethoxy)phenyl)methanol. How do I prevent its formation?

This indicates that your reducing agent is reacting with the starting aldehyde faster than, or at a comparable rate to, the imine intermediate.

Causality & Solutions:

-

Incorrect Choice of Reducing Agent: Some reducing agents are more aggressive than others. Sodium borohydride (NaBH₄), for instance, can readily reduce aldehydes at the same pH required for imine formation.

-

Solution: Switch to a more chemoselective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this reason.[4] Its steric bulk and reduced reactivity make it highly selective for the protonated imine (iminium ion) over the neutral aldehyde, drastically reducing alcohol formation.

-

Q: I'm observing a significant amount of the secondary amine byproduct. How can I favor the formation of the primary amine?

This "over-alkylation" happens when the desired primary amine product, being nucleophilic itself, attacks another molecule of the aldehyde.

Causality & Solutions:

-

Stoichiometry: If the concentration of the product amine builds up while a significant amount of aldehyde is still present, the formation of the secondary amine is likely.

-

Solution 1: Use a Large Excess of the Nitrogen Source. The most effective way to suppress this side reaction is to use a large excess of ammonia or an ammonia equivalent (e.g., ammonium acetate, ammonium chloride). This ensures that an aldehyde molecule is statistically more likely to encounter an ammonia molecule than the product amine.

-

Solution 2: Stepwise Procedure. A more controlled method involves first forming the imine, ensuring complete conversion of the aldehyde, and only then adding the reducing agent. This minimizes the time that the product amine and starting aldehyde are present together in reactive conditions.[4]

-

Experimental Protocols & Data

Recommended Protocol: One-Pot Reductive Amination using NaBH(OAc)₃

This protocol is a robust starting point for optimization.

-

Setup: To a round-bottom flask under a nitrogen atmosphere, add 5-Chloro-2-(trifluoromethoxy)benzaldehyde (1.0 equiv).

-

Solvent & Amine Source: Dissolve the aldehyde in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.2 M concentration).[4][5] Add ammonium acetate (5-10 equiv) and a small amount of acetic acid (0.1 equiv).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equiv) portion-wise to control any exotherm.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or HPLC.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude amine can then be purified by flash column chromatography or by acid-base extraction to isolate the basic amine from neutral impurities.

Data Summary: Comparison of Common Reducing Agents

| Reducing Agent | Typical Conditions | Selectivity for Imine vs. Aldehyde | Advantages | Disadvantages |

| H₂/Catalyst (e.g., Pd/C) | H₂ atmosphere, various solvents | Good to Excellent | "Green" reagent, high atom economy | Requires specialized pressure equipment; catalyst can be pyrophoric; may reduce other functional groups.[6][7] |

| Sodium Borohydride (NaBH₄) | Methanol, pH 7-9 | Poor to Moderate | Inexpensive, easy to handle | Readily reduces aldehydes, leading to alcohol byproduct; can be problematic for dialkylation.[2] |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 5-6 | Good | Selective at acidic pH where imine formation is favored.[8] | Highly toxic (can release HCN gas at low pH); residual cyanide contamination. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE, THF, Acetonitrile | Excellent | Highly selective, non-toxic, mild conditions, commercially available.[4][5] | More expensive than NaBH₄; stoichiometry sensitive. |

Visualized Workflows

General Synthesis Pathway

Caption: High-level workflow for the synthesis of the target amine.

Troubleshooting Decision Tree

Caption: A logical guide for diagnosing and solving low-yield issues.

References

- Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. Google Patents.

- Synthesis of 2-chloro-5-trifluoromethylbenzaldehyde. PrepChem.com.

- Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. ResearchGate.

- Reductive amination. Wikipedia.

- Reductive Amination. Organic Chemistry Tutor.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.

- aldehydes from acid chlorides by modified rosenmund reduction. Organic Syntheses Procedure.

- Synthesis of Chloro(phenyl)trifluoromethyliodane and Catalyst-Free Electrophilic Trifluoromethylations. ResearchGate.

- Reductive Amination. Chemistry Steps.

- Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.

- Synthesis of Diarylmethylamines via Palladium-Catalyzed Regioselective Arylation of 1,1,3-Triaryl-2-Azaallyl Anions. The Royal Society of Chemistry.

- Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis.

- Process for preparing high purity 2-amino-5-chloro-2. Google Patents.

- 2-Chloro-5-(trifluoromethyl)benzaldehyde 98 82386-89-8. Sigma-Aldrich.

- Reductive Amination, and How It Works. Master Organic Chemistry.

- Enhancing Pd Catalytic Activity by Amine Group Modification for Efficient Direct Synthesis of H2O2. ACS Publications.

- Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. YouTube.

- Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow. Beilstein Journals.

- Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. PMC - NIH.

- Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. The Royal Society of Chemistry.

- Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions. ResearchGate.

- Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Society Reviews (RSC Publishing).

- Microwave‐Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium‐Based Heterogeneous Catalysts. UniTo.

- Catalytic Hydrogenation. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Preparation method for 5-chloro-2-methyl-1,4-phenylenediamine. Google Patents.

- B(C6F5)3 Catalyzed Reductive Amination Using Hydrosilanes. ResearchGate.

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. rsc.org [rsc.org]

- 6. youtube.com [youtube.com]

- 7. Catalytic Hydrogenation - Wordpress [reagents.acsgcipr.org]

- 8. Reductive Amination - Chemistry Steps [chemistrysteps.com]

Technical Support Center: Navigating the Purification Challenges of Fluorinated Benzylamines

Welcome to the technical support center for the purification of fluorinated benzylamines. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying this important class of compounds. The introduction of fluorine into the benzylamine scaffold dramatically alters its physicochemical properties, often leading to complex purification issues.[1][2][3] This resource provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to empower you to overcome these hurdles in your daily research.

The Fluorine Factor: Why are Fluorinated Benzylamines Difficult to Purify?

The purification challenges associated with fluorinated benzylamines stem from the unique electronic properties of fluorine. As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), which can significantly alter the molecule's polarity, basicity, and intermolecular interactions.[3][4][5] This can lead to issues such as co-elution of isomers, altered solubility, and unexpected reactivity during purification.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the purification of fluorinated benzylamines in a question-and-answer format.

Chromatography Conundrums

Q1: My fluorinated benzylamine isomers are co-eluting during column chromatography. How can I improve their separation?

A1: This is a frequent challenge due to the subtle differences in polarity between positional isomers (ortho-, meta-, para-). The key is to amplify these small differences.

-

Expert Insight: The position of the fluorine atom influences the pKa of the amine.[2][5] This difference in basicity can be exploited. Consider using a mobile phase with a pH close to the pKa of one of the isomers. This will protonate one isomer more than the others, drastically changing its interaction with the stationary phase and improving separation.

-

Troubleshooting Steps:

-

Switch to a more polar stationary phase: If using normal-phase silica gel, consider switching to alumina or a diol-bonded phase. For reverse-phase, a phenyl-hexyl or cyano phase can offer different selectivity.

-

Employ a different solvent system: Experiment with solvent systems that have different selectivities. For normal phase, systems like dichloromethane/methanol or ethyl acetate/heptane with a small amount of triethylamine (to reduce tailing) can be effective. For reverse phase, acetonitrile/water or methanol/water with a buffer (e.g., ammonium formate) is a good starting point.

-

Consider specialized chromatography: For particularly stubborn separations, techniques like Supercritical Fluid Chromatography (SFC) or the use of chiral columns (for enantiomers) may be necessary.

-

Q2: I'm observing significant tailing of my fluorinated benzylamine on my silica gel column. What's causing this and how can I fix it?

A2: Tailing is often caused by strong interactions between the basic amine and the acidic silanol groups on the silica surface.

-

Causality: The lone pair of electrons on the nitrogen of the benzylamine interacts strongly with the acidic protons of the silanol groups, leading to a non-ideal elution profile.

-

Solutions:

-

Add a basic modifier to your eluent: A small amount of triethylamine (0.1-1%) or ammonia in your mobile phase will neutralize the acidic sites on the silica gel, leading to sharper peaks.

-

Use a deactivated stationary phase: Consider using end-capped silica gel or alumina, which have fewer acidic sites.

-

Q3: My fluorinated benzylamine seems to be decomposing on the chromatography column. What should I do?

A3: Decomposition can occur if the compound is unstable to the acidic nature of silica gel or prolonged exposure to the solvent.

-

Troubleshooting Steps:

-

Minimize contact time: Run the column as quickly as possible without sacrificing resolution.

-

Use a less acidic stationary phase: As mentioned above, alumina or deactivated silica can be beneficial.

-

Perform a quick filtration: If the impurities are significantly different in polarity, a simple filtration through a plug of silica or alumina might be sufficient to remove them without the need for a full chromatographic separation.

-

Recrystallization Roadblocks

Q1: I'm struggling to find a suitable solvent for the recrystallization of my fluorinated benzylamine. It's either too soluble or not soluble enough.

A1: The altered polarity due to fluorination can make solvent selection tricky.

-

Expert Tip: A two-solvent system is often the solution. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until you observe persistent cloudiness. Allow the solution to cool slowly.

-

Common Solvent Pairs:

-

Dichloromethane/Hexane

-

Ethyl acetate/Heptane

-

Methanol/Water

-

Toluene/Hexane

-

Q2: My fluorinated benzylamine is "oiling out" instead of forming crystals during recrystallization. What's happening?

A2: Oiling out occurs when the compound comes out of solution above its melting point.

-

Causality: This can be due to the boiling point of the solvent being too high or the solution being cooled too rapidly.[6]

-

Solutions:

-

Choose a lower boiling point solvent system.

-

Ensure slow cooling: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.

-

Scratch the inside of the flask: Use a glass rod to create nucleation sites for crystal growth.

-

Add a seed crystal: If you have a small amount of pure product, adding a tiny crystal can initiate crystallization.

-

Q3: How can I improve the recovery of my fluorinated benzylamine during recrystallization?

A3: Poor recovery can result from using too much solvent or incomplete precipitation.

-

Optimization:

-

Use the minimum amount of hot solvent required to fully dissolve your compound.

-

Cool the solution thoroughly: Ensure the flask has reached the lowest possible temperature (e.g., in an ice-salt bath) to maximize precipitation.

-

Wash the collected crystals with a minimal amount of cold solvent to avoid redissolving your product.[6]

-

Handling and Stability

Q1: My fluorinated benzylamine is darkening in color over time. Is it decomposing?

A1: Benzylamines, in general, can be susceptible to oxidation and the formation of imine dimers.[7] Fluorination can sometimes exacerbate this.

-

Preventative Measures:

-

Store under an inert atmosphere: Keep the compound under nitrogen or argon.

-

Store in a cool, dark place.

-

Consider conversion to a salt: For long-term storage, converting the amine to its hydrochloride or another salt can significantly improve its stability.

-

Experimental Protocols

Protocol 1: Column Chromatography with a Basic Modifier

This protocol is designed to mitigate tailing and improve the separation of fluorinated benzylamines on silica gel.

-

Slurry Pack the Column: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane or heptane).

-

Prepare the Mobile Phase: Create your eluent system (e.g., ethyl acetate/heptane). Add 0.5% (v/v) triethylamine to the mobile phase.

-

Load the Sample: Dissolve your crude fluorinated benzylamine in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Adsorb this onto a small amount of silica gel, evaporate the solvent, and dry-load it onto the column.

-

Elute the Column: Run the column with your triethylamine-modified eluent, gradually increasing the polarity if necessary.

-

Collect and Analyze Fractions: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the pure product.

-

Remove the Triethylamine: After combining the pure fractions, the triethylamine can be removed by co-evaporation with a solvent like toluene under reduced pressure.

Protocol 2: Salt Formation for Purification and Storage

Converting a fluorinated benzylamine to its salt can be an effective purification step and enhances stability.

-

Dissolve the Amine: Dissolve the crude fluorinated benzylamine in a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Acid Addition: Slowly add a solution of HCl in diethyl ether (commercially available or prepared by bubbling HCl gas through ether) to the stirred amine solution.

-

Precipitation: The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the solid salt by vacuum filtration and wash it with cold diethyl ether.[7]

-

Drying: Dry the salt under vacuum.

-

Free-basing (Optional): To recover the free amine, dissolve the salt in water, and add a base like sodium hydroxide until the solution is basic. Extract the free amine with an organic solvent, dry the organic layer, and evaporate the solvent.[7]

Data Presentation

| Purification Challenge | Common Cause(s) | Recommended Solution(s) |

| Isomer Co-elution | Similar polarities | Modify mobile phase pH, change stationary phase |

| Chromatographic Tailing | Amine-silica interaction | Add basic modifier (e.g., triethylamine) to eluent |

| Oiling Out | Rapid cooling, high bp solvent | Slow cooling, use lower bp solvent, seed crystals |

| Poor Recrystallization Recovery | Too much solvent | Use minimal hot solvent, cool thoroughly |

| Decomposition on Storage | Oxidation | Store under inert gas, convert to a salt |

Visualizations

Troubleshooting Workflow for Fluorinated Benzylamine Purification

Caption: A decision tree for troubleshooting common purification issues.

Impact of Fluorine Position on Basicity and Chromatographic Elution

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmtech.com [pharmtech.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. reddit.com [reddit.com]

Technical Support Center: Handling and Storage of Trifluoromethoxy-Containing Compounds

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with trifluoromethoxy-containing compounds. The trifluoromethoxy (-OCF₃) group is an increasingly vital substituent in pharmaceuticals and agrochemicals due to its unique physicochemical properties.[1][2] However, its successful application requires a nuanced understanding of its handling, storage, and reactivity. This guide provides practical, field-proven insights to ensure the integrity of your experiments and the safety of your laboratory.

Part 1: Frequently Asked Questions (FAQs) - Core Principles

This section addresses fundamental questions regarding the properties and general handling of trifluoromethoxy compounds.

Q1: What makes the trifluoromethoxy (-OCF₃) group so stable and desirable in drug discovery?

A: The -OCF₃ group's utility stems from a combination of high stability and potent electronic effects. The trifluoromethoxy group is generally considered to be thermally and chemically robust, showing stability towards acids, bases, and various oxidizing/reducing agents.[3] This stability is critical for a molecule to withstand physiological conditions and metabolic processes.

From a drug design perspective, its key advantages include:

-

High Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents (Hansch parameter π ≈ +1.04), significantly more so than a methoxy (-OCH₃, π ≈ -0.02) or even a trifluoromethyl (-CF₃, π ≈ +0.88) group.[3][4] This property can enhance a compound's ability to cross cellular membranes, a crucial factor for bioavailability and reaching intracellular targets.[4][5]

-

Metabolic Stability: The strong C-F bonds and the electron-withdrawing nature of the fluorine atoms make the -OCF₃ group highly resistant to enzymatic degradation, particularly oxidative demethylation by Cytochrome P450 enzymes.[4] This leads to an improved pharmacokinetic profile and a longer biological half-life for drug candidates.[4][6]

-

Electron-Withdrawing Nature: It is a powerful electron-withdrawing group, which can modulate the acidity/basicity of nearby functional groups and influence ligand-receptor binding interactions.

Q2: What are the standard storage conditions for trifluoromethoxy-containing compounds?

A: While the -OCF₃ group itself is very stable on a parent molecule, the overall stability of the compound depends on its entire structure. However, general best practices for storage should always be followed.

-

Environment: Store containers in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition like heat or sparks.[7]

-

Container: Keep containers tightly sealed to prevent moisture ingress and solvent evaporation.[8] For long-term storage, especially for reactive intermediates or reagents, flushing the container with an inert gas like argon or nitrogen is highly recommended.

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, strong bases, and reactive metals unless specific reaction compatibility is known. Always consult the Safety Data Sheet (SDS) for the specific compound.

Q3: Are there any specific material incompatibilities I should be aware of?

A: For most aryl and alkyl trifluoromethyl ethers, standard laboratory glassware (borosilicate) and inert plastics like PTFE are perfectly suitable. However, for certain reactive trifluoromethoxylation reagents or during reactions that might generate corrosive byproducts (e.g., HF), material choice is critical.

-

Avoid: Natural rubber, nitrile rubber (NBR), and certain plastics like PVC may be unsuitable for some fluorinated compounds or reagents.[9]

-

Recommended: For seals and gaskets, chemically resistant materials such as PTFE or Viton® are often recommended.[9] When working with reagents that could release hydrofluoric acid (HF), plastic labware (e.g., polyethylene, PFA) should be considered.

Part 2: Troubleshooting Guide - Experimental Challenges

This section addresses specific problems that may arise during synthesis and purification.

Q1: I am trying to perform a nucleophilic substitution on an aryl trifluoromethyl ether, but the reaction is failing. What is the likely cause?

A: The trifluoromethoxy group is an extremely poor leaving group. The C-O bond in an aryl trifluoromethyl ether is significantly strengthened due to the delocalization of an oxygen lone pair into the σ* orbitals of the C-F bonds.[3] This, combined with the stability of the group, means it is highly resistant to cleavage by nucleophiles under standard SₙAr or other substitution conditions. If your strategy relies on displacing the -OCF₃ group, it is almost certain to fail. You should redesign your synthetic route to install the -OCF₃ group onto a pre-functionalized ring or carry the group through the synthesis without modifying it.

Q2: My trifluoromethoxylation reagent seems to have decomposed upon storage. What could have happened?

A: This is a critical issue that highlights the difference between the stability of the -OCF₃ group on a molecule and the stability of the reagents used to install it. Many trifluoromethoxylation reagents are designed to be sources of the trifluoromethoxide anion (-OCF₃) or the trifluoromethoxy radical (•OCF₃). The trifluoromethoxide anion itself is notoriously unstable and prone to decomposition into highly toxic fluorophosgene (COF₂) and a fluoride anion.[10]

Decomposition of the reagent can be triggered by:

-

Moisture: Water can react with many trifluoromethoxylation reagents, leading to hydrolysis and decomposition.

-

Improper Temperature: Some reagents are thermally sensitive and must be stored at recommended low temperatures (e.g., -20 °C or below).

-

Air Exposure: Oxygen can degrade certain radical-generating reagents.

Always handle these reagents under a dry, inert atmosphere and strictly adhere to the supplier's storage recommendations.

Q3: I'm struggling with the chromatographic purification of my highly lipophilic -OCF₃ containing product. It either doesn't move from the baseline or elutes with the solvent front.

A: The high lipophilicity imparted by the -OCF₃ group can indeed make purification challenging.[5]

-

Normal-Phase Chromatography (Silica Gel): Your compound may have very weak interactions with the polar stationary phase.

-

Troubleshooting: Use a very nonpolar mobile phase system, such as hexane/dichloromethane or hexane/diethyl ether, starting with a very low percentage of the more polar solvent. If the compound still elutes too quickly, consider using less active silica or switching to a different stationary phase like alumina.

-

-

Reverse-Phase Chromatography (C18): The high lipophilicity will cause strong retention on a nonpolar C18 column.

-

Troubleshooting: You will likely need a mobile phase with a high percentage of organic solvent (e.g., acetonitrile or methanol) to elute your compound. A gradient elution method starting from a high organic percentage may be necessary. For very lipophilic compounds, using a solvent like tetrahydrofuran (THF) in the mobile phase can help improve peak shape and recovery.

-

Part 3: Protocols, Data & Visualizations

Key Physicochemical & Storage Data Summary

The following table summarizes key data for handling and storing different classes of trifluoromethoxy compounds.

| Compound Class | Hansch Lipophilicity (π) of -OCF₃ | Key Stability Characteristics | Recommended Storage Conditions | Incompatible Materials / Conditions |

| Aryl Trifluoromethyl Ethers | +1.04[3][4] | Thermally and chemically robust; resistant to most acids, bases, and redox agents.[3] | Cool, dry, well-ventilated area. Inert atmosphere for long-term storage of sensitive analogs. | Harsh conditions designed to cleave aryl ethers (e.g., BBr₃) may have limited success. |

| Alkyl Trifluoromethyl Ethers | +1.04[3][4] | Generally stable, but the C(sp³)-O bond can be more labile than the C(sp²)-O bond in aryl ethers. | Cool, dry, well-ventilated area. Protect from strong acids. | Strong Lewis acids; potent nucleophiles under forcing conditions. |

| Trifluoromethoxylation Reagents | N/A | Stability varies greatly by reagent type. Often sensitive to moisture, air, and/or heat.[10][11] | Strictly follow supplier's SDS. Often requires storage at low temperatures (-20 °C) under an inert atmosphere. | Water, protic solvents, oxygen (for some reagents).[10] |

Diagram: Decomposition Pathway of Trifluoromethoxide Sources

The following diagram illustrates the critical decomposition pathway for reagents that act as a source of the trifluoromethoxide anion, a common reactive intermediate in trifluoromethoxylation reactions. Understanding this instability is key to proper handling and troubleshooting.[10]

Caption: Decomposition of unstable trifluoromethoxide anion.

Experimental Protocol: Inert Atmosphere Handling of a Moisture-Sensitive Trifluoromethoxylation Reagent

This protocol outlines the steps for safely handling a solid, moisture-sensitive trifluoromethoxylation reagent (e.g., a Togni-type or Umemoto-type reagent) for use in a reaction.

Objective: To accurately weigh and transfer a moisture-sensitive solid reagent to a reaction vessel while maintaining a strict inert atmosphere.

Materials:

-

Schlenk flask or oven-dried round-bottom flask with a rubber septum

-

Inert gas source (Argon or Nitrogen) with a manifold or balloon

-

Syringes and needles (oven-dried)

-

Spatula (oven-dried)

-

Balance

-

Anhydrous solvent (e.g., DCM, THF) in a Sure/Seal™ bottle

Methodology:

-

Preparation of Glassware:

-

Ensure the reaction flask, magnetic stir bar, and any other necessary glassware are thoroughly dried in an oven (≥120 °C) for at least 4 hours (or overnight) and cooled to room temperature in a desiccator.